molecular formula C9H15NSn B171114 5-Methyl-2-(trimethylstannyl)pyridine CAS No. 183368-55-0

5-Methyl-2-(trimethylstannyl)pyridine

Cat. No.: B171114
CAS No.: 183368-55-0
M. Wt: 255.93 g/mol
InChI Key: PPKPVXMKNNELSO-UHFFFAOYSA-N
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Description

5-Methyl-2-(trimethylstannyl)pyridine: is an organotin compound characterized by the presence of a trimethylstannyl group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the field of organometallic chemistry. The presence of the trimethylstannyl group makes it a valuable reagent in various chemical reactions, including cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(trimethylstannyl)pyridine typically involves the metallation of 2-bromo-5-methylpyridine followed by treatment with trimethyltin chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or diethyl ether. The process can be summarized as follows:

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are less commonly detailed in the literature. the principles of scale-up from laboratory to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(trimethylstannyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides, bases (e.g., potassium carbonate).

    Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-120°C).

Major Products: The major products formed from these reactions depend on the specific reactants used. In Stille cross-coupling reactions, the primary products are biaryl compounds or other substituted aromatic compounds.

Scientific Research Applications

Chemistry: 5-Methyl-2-(trimethylstannyl)pyridine is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It serves as a key intermediate in the synthesis of complex organic molecules.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and materials science. Its role in facilitating the formation of carbon-carbon bonds makes it a valuable reagent in the production of various chemical products .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trimethylstannyl)pyridine in chemical reactions primarily involves the transfer of the trimethylstannyl group to other molecules. In cross-coupling reactions, the compound acts as a nucleophile, where the trimethylstannyl group is replaced by another functional group in the presence of a palladium catalyst. The palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the organic halide .

Comparison with Similar Compounds

  • 2-(Trimethylstannyl)pyridine
  • 5-Methyl-2-(tributylstannyl)pyridine
  • 2-(Tributylstannyl)pyridine

Comparison:

  • 5-Methyl-2-(trimethylstannyl)pyridine vs. 2-(Trimethylstannyl)pyridine : The presence of a methyl group at the 5-position in this compound provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions.
  • This compound vs. 5-Methyl-2-(tributylstannyl)pyridine : The trimethylstannyl group is smaller and less bulky compared to the tributylstannyl group, which can affect the compound’s solubility and reactivity.
  • This compound vs. 2-(Tributylstannyl)pyridine : The position of the stannyl group on the pyridine ring (2-position vs. 5-position) can significantly impact the compound’s electronic properties and its behavior in chemical reactions .

Properties

IUPAC Name

trimethyl-(5-methylpyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.3CH3.Sn/c1-6-3-2-4-7-5-6;;;;/h2-3,5H,1H3;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKPVXMKNNELSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444456
Record name 5-Methyl-2-(trimethylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183368-55-0
Record name 5-Methyl-2-(trimethylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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